Cas no 2241128-12-9 (3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)

3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a versatile organic compound with significant applications in medicinal chemistry. Its triazole core offers excellent stability and bioactivity, making it suitable for drug discovery. The presence of a chloromethyl group and a thiophen-2-yl substituent enhances its reactivity and facilitates various synthetic transformations. This compound is highly regarded for its potential in designing novel therapeutic agents with diverse pharmacological profiles.
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole structure
2241128-12-9 structure
商品名:3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS番号:2241128-12-9
MF:C8H8ClN3S
メガワット:213.687218666077
CID:5764886
PubChem ID:138039907

3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
    • EN300-6474990
    • 2241128-12-9
    • インチ: 1S/C8H8ClN3S/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6/h2-4H,5H2,1H3
    • InChIKey: RZTHVKQMLPZEDH-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=NN=C(C2=CC=CS2)N1C

計算された属性

  • せいみつぶんしりょう: 213.0127461g/mol
  • どういたいしつりょう: 213.0127461g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6474990-0.5g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
0.5g
$809.0 2025-03-15
Enamine
EN300-6474990-10.0g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
10.0g
$3622.0 2025-03-15
Enamine
EN300-6474990-0.1g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-6474990-2.5g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
2.5g
$1650.0 2025-03-15
Enamine
EN300-6474990-5.0g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
5.0g
$2443.0 2025-03-15
Enamine
EN300-6474990-0.25g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-6474990-1.0g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-6474990-0.05g
3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
2241128-12-9 95.0%
0.05g
$707.0 2025-03-15

3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole 関連文献

3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazoleに関する追加情報

Introduction to 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS No. 2241128-12-9)

3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2241128-12-9, belongs to the triazole class of molecules, which are well-known for their broad spectrum of pharmacological applications. The presence of a chloromethyl group, a methyl substituent, and a thiophen-2-yl moiety in its structure contributes to its complex reactivity and makes it a valuable scaffold for drug discovery.

The thiophen-2-yl ring is particularly noteworthy as thiophene derivatives are frequently incorporated into bioactive molecules due to their ability to enhance binding affinity and metabolic stability. In recent years, there has been a surge in research focused on developing novel triazole-based compounds with therapeutic potential. The structural motif of 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole positions it as a promising candidate for further investigation in the development of new drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential to serve as a precursor in the synthesis of more complex pharmacophores. The chloromethyl group provides a reactive site for further functionalization, allowing chemists to explore diverse chemical transformations that could yield novel analogs with enhanced biological activity. This flexibility makes 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole an attractive building block for medicinal chemists working on next-generation therapeutics.

In the realm of medicinal chemistry, the integration of heterocyclic structures like triazoles with other functional groups has led to the discovery of several clinically relevant drugs. The combination of a thiophen-2-yl ring with a triazole core creates a system that can interact with biological targets in multiple ways, potentially leading to synergistic effects. This compound’s design aligns with the growing trend in drug development towards molecules that exhibit multiple mechanisms of action.

Recent studies have highlighted the importance of triazole derivatives in addressing unmet medical needs. For instance, modifications of the triazole core have been shown to improve drug solubility, bioavailability, and target specificity. The specific arrangement of substituents in 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, including the methyl group and the thiophen-2-yl moiety, may contribute to its unique pharmacokinetic profile and therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired heterocyclic framework efficiently. These synthetic strategies not only facilitate the preparation of 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole but also provide insights into scalable production processes for related compounds.

From a biological perspective, the potential applications of 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole are vast. Preliminary in vitro studies suggest that this compound may exhibit activity against various biological targets, including enzymes and receptors implicated in inflammatory diseases and cancer. The interaction between the chloromethyl group and biological systems remains an area of active investigation, as it could lead to novel mechanisms of action that differentiate this compound from existing therapeutics.

The role of computational chemistry in understanding the properties of this molecule cannot be overstated. Molecular modeling techniques have been used to predict how 3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and metabolic pathways, guiding experimental design and optimizing lead compounds for clinical development.

In conclusion,3-(chloromethyl)-4-methyl-5-(thiophen-2-y l)-4H -1 , 2 , 4 -triazole (CAS No . 22 41 12 8 -12 -9) represents a significant advancement in pharmaceutical research due to its versatile structural features and potential therapeutic applications . Its unique combination o f functional groups positions it as a valuable scaffold f or drug discovery , offering opportunities t o develop n e w treatments f or diverse diseases . As research i n this area continues t o evolve , t he full p otential o f t his c ompound will likely become more apparent , further solidifying its importance i n modern medicinal chemistry .

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